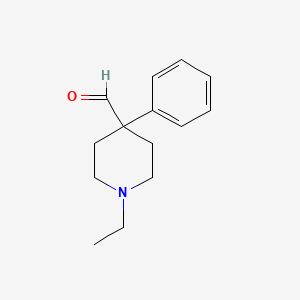
1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of an ethyl group and a phenyl group attached to the piperidine ring, along with a formyl group (carboxaldehyde) at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Ethyl and Phenyl Groups: The ethyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively. These reactions often require the use of strong bases and appropriate alkyl or aryl halides.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl and phenyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution
Major Products:
Oxidation: 1-Ethyl-4-phenyl-4-piperidinecarboxylic acid
Reduction: 1-Ethyl-4-phenyl-4-piperidinemethanol
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-Benzyl-4-piperidinecarboxaldehyde
- 1-Boc-piperidine-4-carboxaldehyde
- 1-Piperidinecarboxaldehyde
Comparison: 1-Ethyl-4-phenyl-4-piperidinecarboxaldehyde is unique due to the presence of both an ethyl and a phenyl group attached to the piperidine ring This structural feature distinguishes it from other similar compounds, which may have different substituents or functional groups
Properties
CAS No. |
26979-17-9 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
1-ethyl-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C14H19NO/c1-2-15-10-8-14(12-16,9-11-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
InChI Key |
WGLLQWKGWPHUSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















